(2Z)-6-bromo-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide
CAS No.: 325857-07-6
Cat. No.: VC8264969
Molecular Formula: C17H10BrN3O2
Molecular Weight: 368.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 325857-07-6 |
|---|---|
| Molecular Formula | C17H10BrN3O2 |
| Molecular Weight | 368.2 g/mol |
| IUPAC Name | 6-bromo-2-(3-cyanophenyl)iminochromene-3-carboxamide |
| Standard InChI | InChI=1S/C17H10BrN3O2/c18-12-4-5-15-11(7-12)8-14(16(20)22)17(23-15)21-13-3-1-2-10(6-13)9-19/h1-8H,(H2,20,22) |
| Standard InChI Key | WZUMHSKVWULGCI-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N)C#N |
| Canonical SMILES | C1=CC(=CC(=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N)C#N |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound features a 2H-chromene backbone (a benzopyran derivative) with three distinct substituents:
-
6-Bromo group: A halogen atom at position 6 enhances electrophilic reactivity and may influence intermolecular interactions.
-
2-[(3-Cyanophenyl)imino] group: The Z-configured imino linkage at position 2 introduces a planar, conjugated system, potentially enhancing π-π stacking interactions with biological targets .
-
3-Carboxamide group: A hydrogen-bond donor/acceptor at position 3 improves solubility and facilitates binding to enzymatic active sites .
The Z stereochemistry is critical for maintaining the spatial orientation required for bioactivity, as seen in similar chromene derivatives .
Physicochemical Data
While experimental data for this specific compound are sparse, analogous chromenes provide a basis for estimation:
The bromine and cyano groups contribute to a moderately lipophilic profile, suggesting membrane permeability. The carboxamide moiety may mitigate excessive hydrophobicity, enhancing bioavailability .
Synthetic Routes and Optimization
General Synthesis Strategy
The synthesis of (2Z)-6-bromo-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide likely follows a multi-step protocol inspired by methods for analogous chromenes :
-
Formation of the Chromene Core: Condensation of 6-bromosalicylaldehyde with cyanoacetamide under basic conditions yields the 3-cyano-2H-chromene intermediate .
-
Imination Reaction: Reaction with 3-cyanoaniline in the presence of a dehydrating agent (e.g., acetic acid) introduces the imino group .
-
Carboxamide Functionalization: Coupling with an appropriate acyl chloride or via Curtius rearrangement completes the carboxamide group .
Key reaction conditions include:
-
Solvent: Ethanol or water for protic environments that stabilize intermediates .
-
Catalyst: Tertiary amines (e.g., triethylamine) to facilitate imine formation .
Stereochemical Control
The Z configuration is favored due to steric hindrance between the 3-cyanophenyl group and the chromene oxygen, as observed in similar systems . Nuclear Overhauser Effect (NOE) spectroscopy or X-ray crystallography would be required for definitive confirmation.
Biological Activity and Mechanisms
Antimicrobial Activity
Analogous 3-cyano chromenes display moderate antifungal and antibacterial effects. For example, derivatives with MICs of 10–16 µg/mL against Staphylococcus aureus and Candida albicans have been reported . The bromine and cyano groups in the target compound may enhance membrane disruption or enzyme inhibition.
Material Science Applications
The conjugated π-system and halogen atoms in (2Z)-6-bromo-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide suggest utility in optoelectronic materials:
-
Fluorescence: Chromenes often emit in the blue-green spectrum (λₑₘ ≈ 450–500 nm), tunable via substituents.
-
Charge Transport: Bromine’s electron-withdrawing effect could improve conductivity in organic semiconductors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume